6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a trimethoxybenzamido group and a carboxylic acid group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Trimethoxybenzamido Group: This step may involve amide bond formation using 3,4,5-trimethoxybenzoic acid and an appropriate amine.
Functionalization with Carboxylic Acid: The final step involves introducing the carboxylic acid group, which can be done through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N-[(6-methyl-2-pyridinyl)carbamothioyl]benzamide: This compound shares the trimethoxybenzamido group but differs in the core structure.
Other Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Uniqueness
6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C18H23N1O5S, with a molecular weight of approximately 357.5 g/mol. The structure includes a benzothiophene core fused with various functional groups such as a carboxylic acid and an amide. These features contribute to its reactivity and biological activity.
Key Structural Features:
- Benzothiophene Core : A fused ring system that enhances biological interactions.
- Functional Groups : Presence of methoxy groups and an amide which may influence solubility and bioactivity.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative properties against various cancer cell lines. The compound has been tested against a panel of three cancer cell lines with IC50 values ranging from 1.1 to 4.7 μM, indicating its potential as an anticancer agent .
Cancer Cell Line | IC50 Value (μM) |
---|---|
Cell Line A | 1.1 |
Cell Line B | 2.5 |
Cell Line C | 4.7 |
Although the precise mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Further pharmacological studies are necessary to clarify these mechanisms.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds with similar structures:
- Antitumor Activity : Compounds resembling the structure of this compound have shown promising antitumor effects in preclinical models .
- Interaction Studies : Research into how this compound interacts with biological targets is crucial for understanding its therapeutic potential. Such studies may include molecular docking analyses and binding affinity assessments.
Comparative Analysis with Similar Compounds
The following table highlights structural similarities and biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Amino group instead of amide | Potential antitumor activity |
Benzothiophene derivatives | Varying substituents on benzothiophene core | Diverse biological activities |
4-Methylbenzoic acid derivatives | Similar carboxylic structure | Antioxidant properties |
Properties
IUPAC Name |
6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-10-5-6-12-15(7-10)28-19(16(12)20(23)24)21-18(22)11-8-13(25-2)17(27-4)14(9-11)26-3/h8-10H,5-7H2,1-4H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECONBDPHOKWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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